![molecular formula C18H16N4O B5587022 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5587022.png)
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a fused pyrimidine and benzimidazole ring system, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-pyridinecarboxaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone stands out due to its unique fused ring structure and specific biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature fused ring systems and have shown potential as kinase inhibitors.
Imidazole derivatives: Known for their broad range of biological activities, imidazole derivatives share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
1-(2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(13-7-9-19-10-8-13)22-15-6-4-3-5-14(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZXBKDDJDCMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
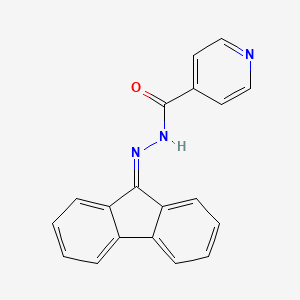
![N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5586946.png)
![2-[cyclohexyl(methyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5586952.png)
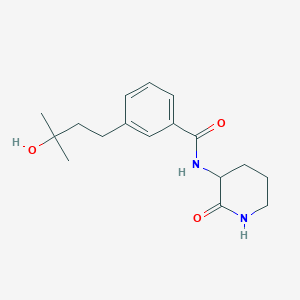
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B5586971.png)
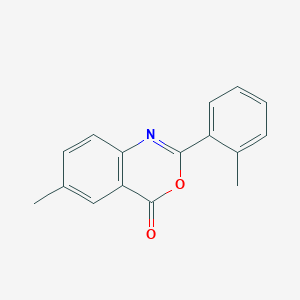
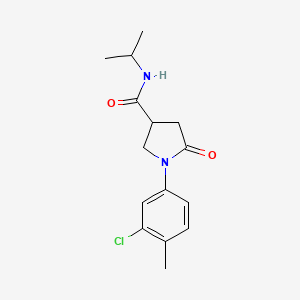
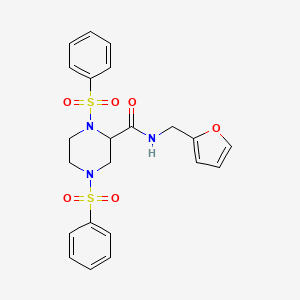
![4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5586999.png)
![3-[(phenoxyacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B5587015.png)
![4-{[(1R*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5587032.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)
